

An In-depth Technical Guide to (2,2-Difluorocyclobutyl)methanol

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Compound of Interest

Compound Name: (2,2-Difluorocyclobutyl)methanol

Cat. No.: B1529892

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This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound **(2,2-Difluorocyclobutyl)methanol**. It covers its core identifiers, physicochemical properties, synthesis, applications in medicinal chemistry, and essential safety protocols.

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern medicinal chemistry, the incorporation of fluorine atoms into lead compounds is a well-established strategy to modulate and enhance molecular properties. Fluorine's high electronegativity and small atomic radius can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The geminal difluoro group (CF₂), in particular, is a powerful bioisostere for carbonyls, ethers, and other functional groups.

(2,2-Difluorocyclobutyl)methanol emerges as a valuable building block in this context. It provides a compact, conformationally restricted scaffold where the difluoro group can project into specific binding pockets, improving pharmacokinetic and pharmacodynamic profiles. This guide delves into the technical specifics of this compound, offering insights for its effective utilization in research and development.

Core Identifiers and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, procurement, and experimental reproducibility. **(2,2-Difluorocyclobutyl)methanol** is identified by several key numbers and codes.

A critical point of clarification is the existence of multiple CAS Numbers attributed to this structure in various databases. The most frequently cited CAS Number is 1419101-11-3.^{[1][2][3][4]} Researchers should verify the CAS number with their specific supplier to ensure procurement of the correct isomer and material.

Table 1: Key Identifiers and Properties

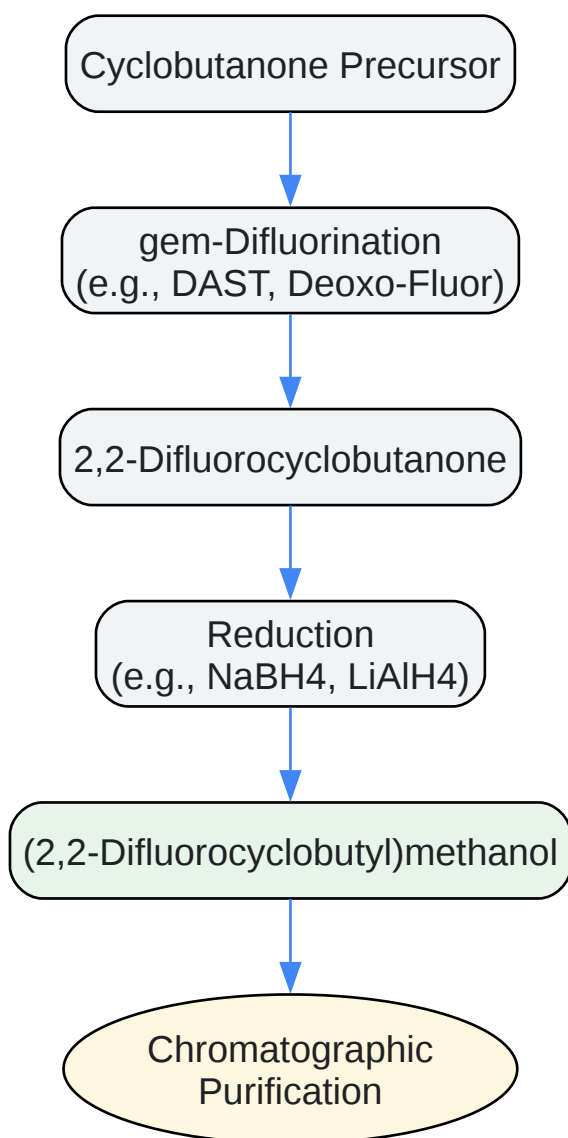
| Identifier/Property | Value | Reference(s) |
|---------------------|----------------------------------|-------------------------|
| CAS Number | 1419101-11-3 | ^{[1][2][3][4]} |
| Molecular Formula | C5H8F2O | ^{[1][2][5]} |
| Molecular Weight | 122.11 g/mol | ^{[1][2]} |
| IUPAC Name | (2,2-Difluorocyclobutyl)methanol | |
| SMILES | <chem>C1CC(C1CO)(F)F</chem> | ^[2] |
| Boiling Point | 130.9 ± 10.0 °C | |
| Storage Temperature | 2-8°C or Room Temperature | ^[1] |

Synthesis and Mechanistic Considerations

The synthesis of **(2,2-Difluorocyclobutyl)methanol** is a multi-step process that requires careful control of reaction conditions. While proprietary methods exist, a general and instructive synthetic approach involves the fluorination of a suitable cyclobutane precursor followed by functional group manipulation.

Conceptual Synthetic Workflow:

The causality behind this workflow is rooted in the strategic introduction of the key functional groups. A precursor with a carbonyl group (ketone) is often used as the handle for both the gem-difluorination and the subsequent reduction to the primary alcohol.



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Caption: Generalized synthetic workflow for **(2,2-Difluorocyclobutyl)methanol**.

Detailed Protocol (Illustrative Example):

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.

- **Step 1: Fluorination of Cyclobutanone.** To a cooled solution of a suitable cyclobutanone precursor in a chlorinated solvent (e.g., dichloromethane), a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is added dropwise under an inert atmosphere (e.g.,

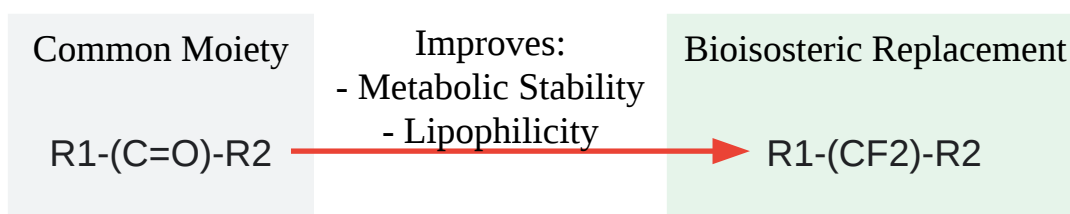
Nitrogen or Argon). The reaction is stirred at low temperature and slowly allowed to warm to room temperature.

- Causality: The choice of DAST or similar reagents is crucial for achieving geminal difluorination of the ketone without significant side reactions. The low temperature is necessary to control the exothermic nature of the reaction and improve selectivity.
- Step 2: Work-up and Isolation. The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
 - Causality: The bicarbonate quench neutralizes the acidic byproducts of the fluorination reaction. The subsequent washes and drying remove water and inorganic salts, isolating the crude intermediate, 2,2-difluorocyclobutanone.
- Step 3: Reduction to Alcohol. The crude 2,2-difluorocyclobutanone is dissolved in a suitable alcohol solvent (e.g., methanol or ethanol). Sodium borohydride (NaBH_4) is added portion-wise at 0°C . The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).
 - Causality: NaBH_4 is a mild and selective reducing agent, ideal for converting the ketone to the primary alcohol without affecting the difluorinated carbon. Portion-wise addition at low temperature controls the reaction rate and prevents over-reduction or side reactions.
- Step 4: Final Purification. The reaction is quenched with water, and the solvent is removed in vacuo. The residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product, **(2,2-difluorocyclobutyl)methanol**, is purified by column chromatography on silica gel.
 - Causality: Chromatographic purification is essential to remove any unreacted starting material, byproducts, and residual reagents, ensuring the high purity (typically >97%) required for research and development applications.^[1]

Applications in Drug Discovery

The (2,2-difluorocyclobutyl) moiety is a powerful tool for medicinal chemists. Its incorporation can confer several advantages.

- **Metabolic Stability:** The C-F bond is exceptionally strong. Replacing metabolically labile hydrogens with fluorine can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[6]
- **Modulation of Physicochemical Properties:** The two electron-withdrawing fluorine atoms can lower the pKa of nearby acidic or basic groups and increase lipophilicity, which can enhance membrane permeability and bioavailability.[6][7][8]
- **Bioisosteric Replacement:** The difluoromethylene group can act as a bioisostere of a carbonyl group or an ether oxygen. This allows for the fine-tuning of a compound's electronic and conformational properties to optimize target binding and selectivity.



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Caption: Bioisosteric replacement of a carbonyl with a difluoromethylene group.

This building block is particularly relevant in the design of inhibitors for various targets, including kinases and proteases, and is listed as a "Protein Degradation Building Block," suggesting its utility in the development of PROTACs and other targeted protein degradation technologies.[1]

Safety and Handling

(2,2-Difluorocyclobutyl)methanol and its precursors and reagents require careful handling in a controlled laboratory environment.[9][10][11][12][13]

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile).[12]
- **Ventilation:** Handle the compound and any volatile reagents within a certified chemical fume hood to avoid inhalation of vapors.[9][12]

- Fire Safety: The compound may be flammable. Keep away from open flames, sparks, and other sources of ignition. Use explosion-proof equipment and non-sparking tools.[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11] Recommended storage temperatures can range from 2-8°C to room temperature; consult the supplier's safety data sheet (SDS) for specific recommendations.[1]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9][10]

In case of exposure:

- Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9][12]

Conclusion

(2,2-Difluorocyclobutyl)methanol is a specialized chemical building block with significant potential for accelerating drug discovery programs. Its unique combination of a conformationally constrained ring system and the property-modulating effects of the gem-difluoro group makes it an attractive scaffold for designing next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory.

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